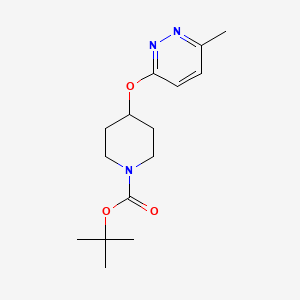

Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate

Descripción

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate. This systematic name reflects the hierarchical structure of the molecule, beginning with the tert-butyl ester functionality and proceeding through the piperidine core to the substituted pyridazine ring system. The nomenclature follows standard organic chemistry conventions, where the longest carbon chain containing the functional group of highest priority serves as the parent structure.

The molecular formula of this compound is C₁₅H₂₃N₃O₃. This formula indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and three oxygen atoms, reflecting the complex heterocyclic nature of the compound. The molecular composition demonstrates the integration of multiple functional groups including ester, ether, and nitrogen heterocycles within a single molecular framework.

Alternative systematic nomenclature includes 1-piperidinecarboxylic acid, 4-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester, which follows the carboxylic acid derivative naming convention. Additional nomenclature variants include 2-methyl-2-propanyl 4-[(6-methyl-3-pyridazinyl)oxy]-1-piperidinecarboxylate, demonstrating the multiple acceptable systematic approaches to naming this complex structure.

Propiedades

IUPAC Name |

tert-butyl 4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-5-6-13(17-16-11)20-12-7-9-18(10-8-12)14(19)21-15(2,3)4/h5-6,12H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXDCOLKIFZJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by recent research findings and data tables.

The compound has the following molecular characteristics:

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.32 g/mol

- CAS Number : 442199-16-8

These properties suggest that the compound may interact with biological systems in a specific manner, potentially influencing various biochemical pathways.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the pyridazine moiety. The general synthetic route can be summarized as follows:

- Formation of Piperidine Ring : The precursor compounds are reacted in the presence of a suitable solvent and catalyst.

- Introduction of Pyridazine Group : The 6-methylpyridazine derivative is coupled with the piperidine structure.

- Final Esterification : The tert-butyl group is introduced to form the final ester product.

Pharmacological Profile

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity : In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, suggesting its utility in cancer therapy.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial properties | Showed significant inhibition against E. coli and S. aureus |

| Study B | Assess cytotoxic effects | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM |

| Study C | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages |

These studies highlight the compound's multifaceted biological activity, warranting further exploration.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Antimicrobial Action : May involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

- Cytotoxicity : Likely through induction of oxidative stress or interference with cell cycle progression.

- Anti-inflammatory Effects : Possible modulation of signaling pathways associated with inflammation, such as NF-kB or MAPK pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Comparative Analysis

Structural Differences and Implications

- Heterocyclic Core : The target compound’s pyridazine ring (two adjacent nitrogens) contrasts with pyridine (one nitrogen, ) or indazole (fused benzene-pyrazole, ). Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets .

- Substituent Effects : The 6-methyl group on pyridazine (target) vs. fluorine () or alkyne chains () alters electronic properties and solubility. Fluorine improves metabolic stability, while alkynes enable further functionalization via click chemistry .

- Molecular Weight and Complexity : The target compound (293.36 g/mol) is simpler than analogs like the imidazo-pyrrolo-pyrazine derivative (508.58 g/mol, ), which may affect bioavailability and synthetic scalability .

Métodos De Preparación

Reaction Conditions and Procedure

- Reactants: 2-aminopyridine (or analogous heterocycle), piperazine-1-tert-butyl formate.

- Catalyst: Acridine salt as a visible light photocatalyst.

- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide.

- Solvent: Anhydrous dichloroethane.

- Atmosphere: Oxygen environment maintained by purging.

- Light Source: Blue LED irradiation for 10 hours.

Mechanism and Advantages

- The acridine salt photocatalyst facilitates the coupling of the aminoheterocycle and the piperidine derivative under mild conditions.

- The reaction proceeds via a radical or photoinduced electron transfer mechanism.

- This method reduces byproduct formation and shortens the synthesis pathway.

- It avoids the use of heavy metals and harsh conditions, enhancing safety and environmental compatibility.

- The yield reported for the analogous compound is approximately 95%.

Purification

- After reaction completion, the mixture is filtered and concentrated.

- The product is purified by column chromatography to yield a colorless white solid.

| Parameter | Details |

|---|---|

| Reactants | 2-aminopyridine, piperazine-1-tert-butyl formate |

| Catalyst | Acridine salt (0.1 eq) |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) |

| Solvent | Anhydrous dichloroethane (2 mL per 0.2 mmol) |

| Atmosphere | Oxygen purged (3 times) |

| Light Source | Blue LED |

| Reaction Time | 10 hours |

| Yield | 95% |

Table 1: Photocatalytic synthesis conditions for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, adaptable for this compound.

Classical Multi-Step Synthetic Routes

For related heterocyclic carbamate derivatives, classical multi-step synthetic routes include:

- Step A: Preparation of N-protected piperidine intermediates (e.g., Boc-protected piperidine).

- Step B: Introduction of the heterocyclic moiety via nucleophilic substitution or coupling reactions, often involving sulfonate intermediates or halogenated heterocycles.

- Step C: Deprotection or further functional group transformations as needed.

Reaction Conditions

- Use of organic solvents such as acetone, toluene, dichloromethane, ethyl acetate, or tetrahydrofuran.

- Temperature control between 30°C to 90°C depending on the step.

- Reaction times ranging from several hours to overnight (18–30 hours).

- Use of sulfonyl chlorides or thiols as activating or coupling agents.

- Hydrogenation or reduction steps may be involved for specific intermediates.

Example Reagents and Conditions

| Step | Reagents/Agents | Solvents | Temperature Range | Time |

|---|---|---|---|---|

| A | Boc anhydride, base | Dichloromethane, THF | 0–25°C | 1–3 hours |

| B | Sulfonyl chlorides, thiols | Acetone, ethyl acetate | 30–70°C | 18–30 hours |

| C | Hydrogen gas or TMSI for deprotection | THF, MeCN, DCM | -20 to 25°C | 1–6 hours |

Table 2: Typical conditions for multi-step synthesis of N-protected piperidine heterocyclic derivatives.

Research Findings and Comparative Analysis

- The photocatalytic method offers a safer, more environmentally friendly, and cost-effective route with high yields and fewer steps compared to classical methods.

- Classical methods provide flexibility for structural modifications but often require longer reaction times and harsher conditions.

- Purification by column chromatography is standard across methods to achieve high purity.

- The choice of solvent and temperature critically affects reaction efficiency and product yield.

- For industrial scale-up, photocatalytic methods are promising due to mild conditions and reduced waste.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Photocatalytic One-Step | Visible light catalyst, oxygen atmosphere, mild conditions | High yield, environmentally friendly, short synthesis path | Requires specialized light source | ~95 |

| Classical Multi-Step | Multi-step, use of sulfonyl chlorides, hydrogenation | Flexible for modifications, well-established | Longer time, harsher reagents | Variable (70–90) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling 6-methylpyridazin-3-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or nucleophilic aromatic substitution (with a base like K₂CO₃ in DMF at 80–100°C). Optimize stoichiometry (1.2–1.5 equivalents of pyridazine derivative) and monitor reaction progress via TLC or LC-MS. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Yield improvements (60–85%) are achieved by controlling moisture sensitivity and ensuring anhydrous conditions. Side products may arise from over-alkylation or hydrolysis of the tert-butyl group.

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR peaks to analogous piperidine-pyridazine derivatives (e.g., tert-butyl 4-(pyridin-3-yloxy)piperidine-1-carboxylate shows piperidine protons at δ 3.5–4.0 ppm and pyridazine aromatic protons at δ 7.0–8.5 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₅H₂₃N₃O₃: 293.17 g/mol).

- FT-IR : Confirm carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and ether (C-O-C) at 1100–1250 cm⁻¹ .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) if dust is generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Store the compound in a cool, dry environment away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Troubleshooting :

- Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-reference with literature using identical solvents .

- Dynamic Effects : Piperidine ring puckering may cause splitting of signals; use variable-temperature NMR to assess conformational mobility .

Q. What strategies optimize the compound’s stability in biological assays (e.g., pH, temperature)?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. The tert-butyl ester is prone to hydrolysis under acidic conditions (pH < 4) .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for tert-butyl carbamates) .

- Mitigation : Use lyophilization for long-term storage and add stabilizers (e.g., antioxidants like BHT) in solution-based assays.

Q. How does the electronic nature of the pyridazine ring influence reactivity in downstream modifications?

- Mechanistic Analysis :

- The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution at the 4-position. Substituent effects (e.g., 6-methyl group) sterically hinder certain reactions but enhance regioselectivity .

- Case Study : Compare reactivity with tert-butyl 4-((5-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate to assess methyl group positioning impact .

- Computational Support : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.